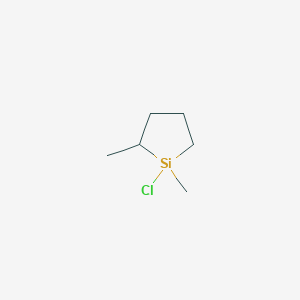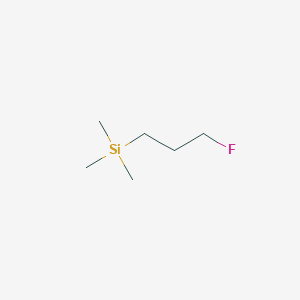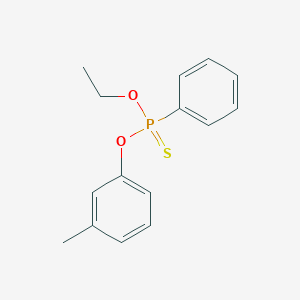
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate: is an organophosphorus compound known for its diverse applications, particularly in the field of agriculture as an insecticide. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylphenyl group, and a phenyl group attached to a phosphonothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 3-methylphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate can undergo oxidation reactions, leading to the formation of phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products:
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: The primary industrial application is as an insecticide, where it is used to control pests in agricultural settings. Its effectiveness against a wide range of insects makes it a valuable tool in pest management.
Wirkmechanismus
The primary mechanism of action of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is through the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, which ultimately results in the paralysis and death of the insect.
Vergleich Mit ähnlichen Verbindungen
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:
O-Ethyl O-(2-methylphenyl) phenylphosphonothioate: Another isomer with slightly different properties due to the position of the methyl group.
Uniqueness: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group in the 3-position can affect the compound’s interaction with enzymes and other biological targets, potentially leading to differences in efficacy and toxicity compared to its isomers.
Eigenschaften
CAS-Nummer |
57856-15-2 |
|---|---|
Molekularformel |
C15H17O2PS |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
ethoxy-(3-methylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-3-16-18(19,15-10-5-4-6-11-15)17-14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
UIHRNYCHHPMITK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)

![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)
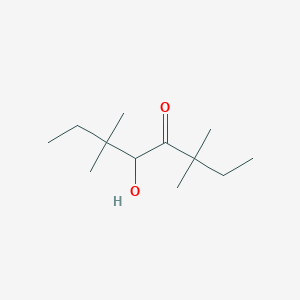
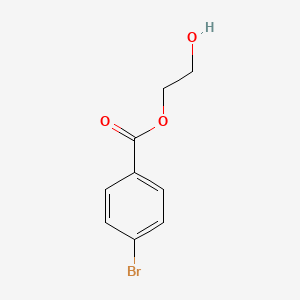
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
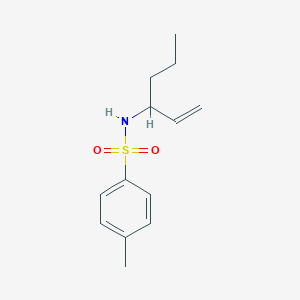
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
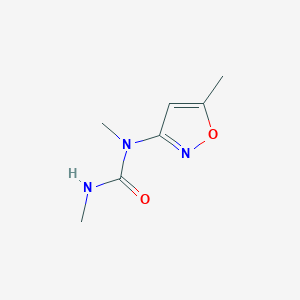
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)


